molecular formula C16H13BrN2OS B2752077 N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide CAS No. 888411-19-6

N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide

Cat. No.: B2752077
CAS No.: 888411-19-6
M. Wt: 361.26
InChI Key: ORNKJEVJXMDXQD-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide typically involves the reaction of 6-bromo-1,3-benzothiazole with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents and drug candidates.

Medicine: The compound is investigated for its pharmacological activities, including its potential as an anti-inflammatory, antiviral, and neuroprotective agent. It is also explored for its role in targeting specific biological pathways and molecular targets.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Uniqueness: N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide moiety. The presence of two methyl groups at the 2 and 5 positions of the benzamide ring imparts distinct chemical and biological properties to the compound. This unique structure can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-9-3-4-10(2)12(7-9)15(20)19-16-18-13-6-5-11(17)8-14(13)21-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNKJEVJXMDXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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